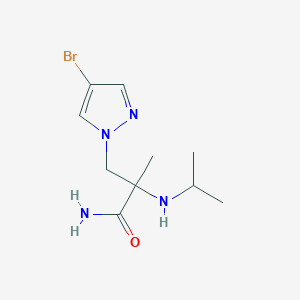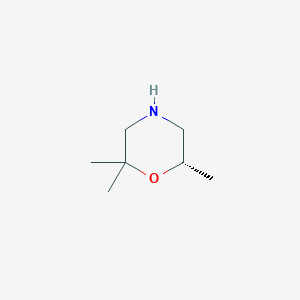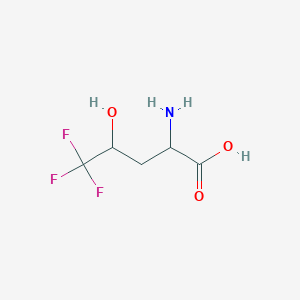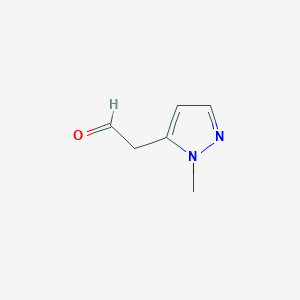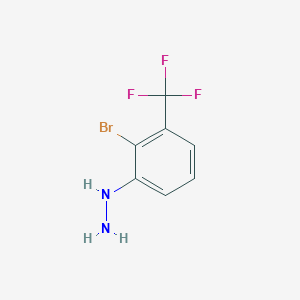![molecular formula C11H14BNO3 B13558444 {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)
{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid typically involves the reaction of 4-bromomethylphenylboronic acid with 2-methylprop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The amido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted amides or alcohols.
科学的研究の応用
{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a protease inhibitor.
Medicine: Explored for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid involves its interaction with specific molecular targets. In biological systems, it can act as a protease inhibitor by binding to the active site of the enzyme and preventing substrate access. This inhibition can disrupt various cellular processes, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity.
4-Bromomethylphenylboronic acid: A precursor in the synthesis of {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid.
2-Methylprop-2-enamide: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both boronic acids and amides. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
分子式 |
C11H14BNO3 |
|---|---|
分子量 |
219.05 g/mol |
IUPAC名 |
[4-[(2-methylprop-2-enoylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H14BNO3/c1-8(2)11(14)13-7-9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,1,7H2,2H3,(H,13,14) |
InChIキー |
PLOHNHHZRAIJKI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)CNC(=O)C(=C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


